cis-4-Heptenal-D2
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Overview
Description
cis-4-Heptenal-D2: is a deuterated analog of cis-4-Heptenal, where two hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a stable isotope-labeled compound. It has the molecular formula C₇H₁₀D₂O and a molecular weight of 114.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Heptenal-D2 involves the deuteration of cis-4-Heptenal. Deuteration is typically achieved through catalytic hydrogenation using deuterium gas (D₂) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include a controlled temperature and pressure to ensure selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain high-purity deuterated compounds. The production is carried out under stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: cis-4-Heptenal-D2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
cis-4-Heptenal-D2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and kinetic isotope effect experiments.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development to study pharmacokinetics and metabolic profiles.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-4-Heptenal-D2 involves its incorporation into molecules as a stable isotope. This incorporation allows researchers to track the movement and transformation of the compound within biological and chemical systems. The deuterium atoms provide a distinct mass difference, making it easier to detect and quantify using mass spectrometry .
Comparison with Similar Compounds
cis-4-Heptenal: The non-deuterated analog of cis-4-Heptenal-D2.
trans-2-Heptenal: An isomer with a different double bond configuration.
cis-4-Decenal: A similar compound with a longer carbon chain.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracking in various studies, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C7H12O |
---|---|
Molecular Weight |
114.18 g/mol |
IUPAC Name |
(Z)-4,5-dideuteriohept-4-enal |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3-/i3D,4D |
InChI Key |
VVGOCOMZRGWHPI-KKLCAENNSA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/CCC=O)/CC |
Canonical SMILES |
CCC=CCCC=O |
Origin of Product |
United States |
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